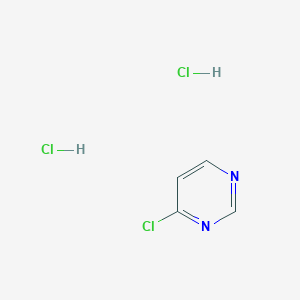

4-Chloropyrimidine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-chloropyrimidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.2ClH/c5-4-1-2-6-3-7-4;;/h1-3H;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHCFMUHIKEUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705324 | |

| Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203521-18-0 | |

| Record name | 4-Chloropyrimidine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Chloropyrimidine dihydrochloride basic properties

An In-Depth Technical Guide to 4-Chloropyrimidine Dihydrochloride: Properties, Reactivity, and Applications

Introduction

4-Chloropyrimidine and its dihydrochloride salt are heterocyclic organic compounds of significant interest in the fields of medicinal chemistry and drug development. Characterized by a pyrimidine ring substituted with a chlorine atom at the 4-position, this compound serves as a highly versatile electrophilic building block. The electron-withdrawing nature of the two ring nitrogen atoms activates the C4-position, rendering the chlorine atom a labile leaving group susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity makes 4-chloropyrimidine a crucial intermediate for introducing the pyrimidine scaffold into a diverse array of complex molecules, including potent antiviral, anticancer, and antibacterial agents.[1][2][3] This guide provides a comprehensive overview of the fundamental properties, chemical behavior, and practical applications of 4-Chloropyrimidine dihydrochloride for researchers and scientists in drug discovery and process development.

Core Physicochemical and Safety Profile

The dihydrochloride salt form of 4-chloropyrimidine is often utilized for its improved stability and handling characteristics compared to the free base. However, it is crucial to recognize its hygroscopic and moisture-sensitive nature.[4]

Data Presentation: Key Properties of 4-Chloropyrimidine Dihydrochloride

| Property | Value | Source(s) |

| CAS Number | 179051-78-6 | [5],[4],[6] |

| Molecular Formula | C₄H₄Cl₂N₂ | [4],[6] |

| Molecular Weight | 150.99 g/mol | [5],[6] |

| Appearance | Light brown to beige solid | [4] |

| Melting Point | 193-194 °C | [5],[2] |

| Solubility | Soluble in DMSO, slightly soluble in water | [4],[2] |

| Stability | Extremely moisture-sensitive, hygroscopic, unstable in aqueous solution | [4] |

| Storage Conditions | Store under inert atmosphere, in a freezer (-20°C) | [4],[2] |

Safety and Handling

4-Chloropyrimidine dihydrochloride is classified as a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.[5][6]

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[5][6] It causes serious eye and skin irritation and may cause respiratory irritation.[5][6][7]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[5][7]

-

Handling: Avoid breathing dust. Prevent contact with skin and eyes. Do not ingest.[7][8]

-

First Aid: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention.[9] If inhaled, move to fresh air. If swallowed, rinse mouth with water (only if the person is conscious) and seek immediate medical attention.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]

Chemical Reactivity and Synthetic Utility

The primary value of 4-chloropyrimidine lies in the reactivity of the C4-chloro substituent. The pyrimidine ring is electron-deficient, which facilitates the attack of nucleophiles at the carbon atom bonded to the chlorine. This SNAr reaction is the cornerstone of its synthetic applications.

A wide range of nucleophiles can be employed to displace the chloride, including:

-

Amines (N-nucleophiles): Reaction with primary and secondary amines is a common strategy to synthesize 4-aminopyrimidine derivatives, which are core structures in many kinase inhibitors and other pharmaceuticals.[10]

-

Alcohols/Phenols (O-nucleophiles): Alkoxides and phenoxides react to form 4-alkoxy and 4-aryloxypyrimidines.

-

Thiols (S-nucleophiles): Thiolates readily displace the chloride to yield 4-thioether pyrimidines.

The regioselectivity of these reactions is generally high, with substitution occurring exclusively at the 4-position under typical conditions.[11]

Mandatory Visualization: General SNAr Pathway

Caption: Generalized Nucleophilic Aromatic Substitution (SNAr) Reaction.

Applications in Drug Discovery and Agrochemicals

The pyrimidine core is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[3] 4-Chloropyrimidine serves as a key starting material for accessing libraries of substituted pyrimidines for biological screening. Its derivatives have demonstrated a wide spectrum of bioactivity.

-

Anticancer Agents: Many kinase inhibitors targeting enzymes like EGFR, FAK, and others incorporate a 2,4-disubstituted pyrimidine core, where the synthesis often begins with a chloropyrimidine intermediate.[3]

-

Antiviral & Antibacterial Agents: The pyrimidine nucleus is essential for compounds targeting viral replication and bacterial growth.[1][2][12] The ability to easily modify the 4-position allows for fine-tuning of activity and pharmacokinetic properties.

-

Agrochemicals: Chloropyrimidines are precursors in the synthesis of certain herbicides and fungicides, highlighting their broader utility in the chemical industry.[1][13]

Experimental Protocol: Synthesis of a 4-Aminopyrimidine Derivative via SNAr

This protocol describes a general, self-validating procedure for the reaction of 4-chloropyrimidine dihydrochloride with a representative primary amine. The validation lies in the in-process controls and final analytical characterization.

Objective: To synthesize N-benzylpyrimidin-4-amine from 4-chloropyrimidine dihydrochloride and benzylamine.

Materials and Reagents:

-

4-Chloropyrimidine dihydrochloride (1.0 eq)

-

Benzylamine (1.1 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-chloropyrimidine dihydrochloride (1.0 eq).

-

Solvent Addition: Add anhydrous DMF or ACN (to a concentration of ~0.2 M). Stir the suspension at room temperature.

-

Base Addition: Add DIPEA (2.5 eq) to the suspension. The base neutralizes the dihydrochloride salt and the HCl generated during the reaction. Stir for 5-10 minutes.

-

Nucleophile Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Heat the reaction mixture to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material (4-chloropyrimidine) is consumed (typically 2-6 hours). Causality Note: Heating is necessary to overcome the activation energy of the SNAr reaction. Monitoring ensures the reaction is driven to completion, maximizing yield and minimizing side products.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (1x) to remove any acidic impurities, followed by brine (1x) to reduce the amount of dissolved water.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzylpyrimidin-4-amine.

-

Analytical Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity can be further validated by HPLC analysis.

Mandatory Visualization: Experimental Workflow

Caption: Step-by-step workflow for a typical SNAr reaction.

Conclusion

4-Chloropyrimidine dihydrochloride is a foundational reagent in modern synthetic chemistry. Its predictable reactivity, coupled with the biological significance of the pyrimidine scaffold, establishes it as an indispensable tool for medicinal and agricultural chemists. A thorough understanding of its properties, handling requirements, and reaction mechanisms is essential for its safe and effective use in the development of novel, high-value molecules that address critical needs in human health and food production.

References

-

PubChem. 4-Chloropyrimidine hydrochloride | C4H4Cl2N2 | CID 21922556. [Link]

-

Preprints.org. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]

-

Journal of the Chemical Society C: Organic. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. [Link]

-

Cheminform. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. [Link]

-

Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

- Google Patents.

-

Cole-Parmer. Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. [Link]

-

PubChem. 4-Chloropyridine | C5H4ClN | CID 12288. [Link]

- Google Patents. CN103360306A - Method for synthesizing 4-chloro-pyridine.

-

ResearchGate. 4-Chloropyridine Hydrochloride. [Link]

-

PubMed. Chloropyrimidines as a new class of antimicrobial agents. [Link]

-

Brevan. 104850 - 4,6-Dichloropyrimidine - Safety Data Sheet. [Link]

-

PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]

-

Patsnap. Method for synthesizing 4-chloro-pyridine - Eureka. [Link]

-

Srini Chem. 2,4-Dichloropyrimidine (CAS: 3934-20-1): Properties, Applications, and Safety. [Link]

-

SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-chloropyrimidine hydrochloride CAS#: 179051-78-6 [amp.chemicalbook.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-chloropyrimidine hydrochloride | 179051-78-6 [m.chemicalbook.com]

- 5. 179051-78-6 Cas No. | 4-Chloropyrimidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 6. 4-Chloropyrimidine hydrochloride | C4H4Cl2N2 | CID 21922556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. preprints.org [preprints.org]

- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 12. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]

A Technical Guide to 4-Chloropyrimidine Hydrochloride: Synthesis, Reactivity, and Applications in Drug Discovery

For Immediate Release

A comprehensive technical guide on 4-Chloropyrimidine Hydrochloride, a pivotal building block in modern medicinal chemistry, is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of its chemical properties, a detailed synthesis protocol, and a thorough exploration of its applications, particularly in the development of targeted therapeutics.

Introduction: The Strategic Importance of 4-Chloropyrimidine Hydrochloride

4-Chloropyrimidine hydrochloride is a heterocyclic aromatic compound that has garnered significant attention in the pharmaceutical industry. Its strategic value lies in the pyrimidine core, a privileged scaffold found in numerous biologically active molecules, and the reactive chlorine atom at the 4-position. This chlorine acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the facile introduction of diverse functional groups and the construction of complex molecular architectures. This guide will focus on the hydrochloride salt, the most common commercially available form, which enhances the compound's stability and handling characteristics.

Core Chemical and Physical Properties

The hydrochloride salt of 4-chloropyrimidine is typically a white to off-white crystalline solid. Its key properties are summarized below, providing essential data for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 179051-78-6 (Primary); 203521-18-0 (Alternate) | [1][2] |

| Molecular Formula | C₄H₄Cl₂N₂ | [1] |

| Molecular Weight | 150.99 g/mol | [1] |

| Melting Point | 193-194 °C | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO, slightly soluble in water | [1] |

| Storage Conditions | Inert atmosphere, store in freezer under -20°C. Extremely moisture sensitive and hygroscopic. | [1] |

Synthesis of 4-Chloropyrimidine: A Validated Protocol

The most prevalent and industrially scalable method for synthesizing 4-chloropyrimidine is through the chlorination of its corresponding hydroxyl precursor, 4-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-4(3H)-one). The reagent of choice for this transformation is phosphorus oxychloride (POCl₃).

The underlying mechanism involves the activation of the hydroxyl group by POCl₃, converting it into a better leaving group. A subsequent nucleophilic attack by the chloride ion displaces the activated oxygen, yielding the desired 4-chloropyrimidine. The addition of a tertiary amine base, such as pyridine or N,N-diethylaniline, is common practice to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[3][4]

Caption: General workflow for the synthesis of 4-chloropyrimidine.

Detailed Experimental Protocol:

A robust and environmentally conscious protocol for this chlorination has been developed, utilizing equimolar reagents in a solvent-free system, which is suitable for large-scale preparations.[3][5]

-

Materials: 4-hydroxypyrimidine, phosphorus oxychloride (POCl₃), pyridine.

-

Equipment: 150 mL Teflon-lined stainless steel reactor, heating mantle, standard laboratory glassware for workup.

-

Procedure:

-

To the Teflon-lined stainless steel reactor, add 4-hydroxypyrimidine (0.3 moles), POCl₃ (0.3 moles, 1 equivalent), and pyridine (0.3 moles, 1 equivalent).

-

Seal the reactor securely. Heat the reaction mixture to 160 °C for 2 hours with stirring.

-

After the reaction period, allow the reactor to cool completely to room temperature.

-

Caution: The following step should be performed carefully in a well-ventilated fume hood. Open the reactor and slowly quench the reaction mixture by adding it to 100 mL of crushed ice or ice-cold water with vigorous stirring. This reaction is exothermic and releases HCl gas.

-

Neutralize the acidic aqueous solution to a pH of 8-9 by the slow addition of a saturated sodium carbonate (Na₂CO₃) solution.

-

The product, 4-chloropyrimidine, can then be isolated by extraction with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane), followed by drying of the organic phase and removal of the solvent under reduced pressure.

-

This method provides high yields and purity, minimizing the use of excess hazardous reagents and simplifying the workup procedure.[3]

Key Applications in Drug Discovery: The SNAr Reaction

The utility of 4-chloropyrimidine hydrochloride in medicinal chemistry is overwhelmingly demonstrated through its participation in Nucleophilic Aromatic Substitution (SNAr) reactions. The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic property makes the carbon atom attached to the chlorine susceptible to attack by a wide range of nucleophiles.

Caption: The two-step addition-elimination mechanism of the SNAr reaction.

This reactivity allows for the strategic incorporation of various amine, alcohol, and thiol-containing fragments onto the pyrimidine scaffold, making it a cornerstone for library synthesis and lead optimization campaigns.

Application in Kinase Inhibitor Synthesis:

A prominent application of 4-chloropyrimidine is in the synthesis of cyclin-dependent kinase (CDK) inhibitors, a class of drugs investigated for cancer therapy.[6] For instance, the general structure of many purine-based CDK inhibitors like Roscovitine and Olomoucine features a substituted amine at a position analogous to the 4-position of pyrimidine.[7][8][9] The synthesis of such compounds often involves the reaction of a chloropyrimidine or chloropurine core with a desired amine.

Illustrative Synthetic Pathway:

While specific proprietary syntheses may vary, a representative reaction involves the acid-catalyzed amination of a chloropyrimidine with a substituted aniline.[10] This reaction is fundamental to building the core of many kinase inhibitors.

Caption: Synthetic utility of 4-chloropyrimidine in building drug scaffolds.

Safety and Handling

As a reactive chemical intermediate, 4-chloropyrimidine hydrochloride must be handled with appropriate precautions. It is classified as harmful and an irritant.

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |

| Skin Irritation | H315: Causes skin irritation. |

| Eye Irritation | H319: Causes serious eye irritation. |

| Respiratory Irritation | H335: May cause respiratory irritation. |

Handling Recommendations:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Facilities should be equipped with an eyewash station and a safety shower.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. If ventilation is inadequate, use a certified respirator.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and incompatible substances like strong oxidizing agents.[11]

-

Spill & Disposal: In case of a spill, avoid generating dust. Collect the material and dispose of it as hazardous waste in accordance with local regulations.

Conclusion

4-Chloropyrimidine hydrochloride is a versatile and indispensable reagent for drug discovery and development. Its value is rooted in the predictable and efficient reactivity of the 4-chloro substituent via the SNAr mechanism, enabling the synthesis of diverse libraries of compounds targeting critical biological pathways. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, is crucial for leveraging its full potential in the creation of novel therapeutics.

References

-

Wang, H., Wen, K., Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4533-4544. [Link]

-

Sun, Z., Wang, H., Wen, K., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Semantic Scholar. [Link]

- Heckel, A., et al. (2000). Chloropyrimidine process.

-

Klapars, A., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. Retrieved from [Link]

-

ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3? [Forum discussion]. [Link]

- Heu, F., Huber, W., & Schwarz, F. (1998). Process for the preparation of pure 4,6-dihloropyrimidine.

-

PubChem. (n.d.). 4-Chloropyrimidine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Abde-Ghani, A., et al. (2022). Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][5][10]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity. Scientific Reports, 12(1), 11707. [Link]

-

Franzen, R., et al. (2007). Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor κB. Molecular Pharmacology, 71(3), 817-825. [Link]

-

Schang, L. M., et al. (1998). The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity. Experimental Cell Research, 245(2), 281-288. [Link]

-

Adachi, N., et al. (2000). Cdk inhibitors, roscovitine and olomoucine, synergize with farnesyltransferase inhibitor (FTI) to induce efficient apoptosis of human cancer cell lines. Oncogene, 19(24), 2843-2851. [Link]

Sources

- 1. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. US5723612A - Process for the preparation of pure 4,6-dihloropyrimidine - Google Patents [patents.google.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cdk inhibitors, roscovitine and olomoucine, synergize with farnesyltransferase inhibitor (FTI) to induce efficient apoptosis of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. preprints.org [preprints.org]

- 11. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

4-Chloropyrimidine dihydrochloride molecular weight and formula

An In-depth Technical Guide to 4-Chloropyrimidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Chloropyrimidine hydrochloride is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its importance is derived from the reactive nature of the chlorine substituent on the electron-deficient pyrimidine ring, which allows for facile nucleophilic substitution. This guide provides a comprehensive overview of its core molecular properties, including a definitive analysis of its molecular weight and formula. Furthermore, it delves into its structural characteristics, a representative synthetic pathway with mechanistic explanations, and critical handling information, equipping researchers with the foundational knowledge required for its effective application in complex molecule synthesis.

Core Molecular Identifiers

Precise identification of a chemical entity is the cornerstone of reproducible research. 4-Chloropyrimidine is most commonly supplied and utilized as its hydrochloride salt to enhance stability. The molecular formula C4H4Cl2N2 and a molecular weight of approximately 150.99 g/mol correspond to this salt form[1][2][3]. It is crucial to note that while the name "dihydrochloride" might be encountered, the established chemical literature and supplier data confirm the substance as the mono-hydrochloride salt of 4-Chloropyrimidine.

| Identifier | Value | Source |

| Chemical Name | 4-Chloropyrimidine hydrochloride | PubChem[1] |

| Molecular Formula | C4H4Cl2N2 | PubChem[1], ChemicalBook[2] |

| Molecular Weight | 150.99 g/mol | PubChem[1], Apollo Scientific[4] |

| CAS Number | 179051-78-6 | ChemicalBook[2], Apollo Scientific[4] |

| Parent Compound | 4-Chloropyrimidine (CAS: 17180-93-7) | PubChem[5] |

| IUPAC Name | 4-chloropyrimidine;hydrochloride | PubChem[1] |

| InChIKey | HBZJVDNETONGIS-UHFFFAOYSA-N | PubChem[1] |

Molecular Structure and Physicochemical Properties

The structure of 4-Chloropyrimidine hydrochloride consists of the parent aromatic heterocycle, 4-Chloropyrimidine, protonated at one of the ring nitrogen atoms with a chloride counter-ion. This salt formation improves the compound's handling characteristics and shelf-life.

Caption: Molecular structure of 4-Chloropyrimidine hydrochloride.

The key to its utility lies in the electrophilicity of the C4 carbon. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly lowers the electron density at the C4 position, making it highly susceptible to attack by nucleophiles. The chlorine atom serves as an excellent leaving group in such reactions.

| Property | Value | Source |

| Appearance | White to off-white powder | ChemicalBook[2] |

| Melting Point | 193-194 °C | Apollo Scientific[4] |

| Solubility | Soluble in water | ChemicalBook[2] |

Central Role in Medicinal Chemistry: Nucleophilic Aromatic Substitution (SNAr)

The primary application of 4-Chloropyrimidine hydrochloride is as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development[2]. The core chemical transformation it undergoes is Nucleophilic Aromatic Substitution (SNAr).

Causality of Reactivity: The SNAr reaction is highly efficient for this substrate for two reasons:

-

Ring Activation: The electron-withdrawing nature of the ring nitrogens stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the nucleophilic attack.

-

Leaving Group: The chloride ion is a stable leaving group, facilitating the re-aromatization of the ring to form the final product.

This reactivity allows for the straightforward introduction of a wide variety of functional groups (containing N, O, or S nucleophiles) at the C4 position, making it a versatile scaffold for building libraries of compounds for biological screening.

Caption: General mechanism for SNAr on 4-Chloropyrimidine.

Illustrative Synthetic Protocol: Chlorination of Pyrimidin-4-one

4-Chloropyrimidines are typically synthesized from their corresponding hydroxypyrimidines (which exist in the tautomeric keto form, pyrimidinones)[6]. The following protocol illustrates this common and industrially relevant transformation using phosphoryl chloride (POCl3).

Expert Rationale: Phosphoryl chloride is the reagent of choice because it serves a dual purpose: it is a powerful chlorinating agent and a dehydrating agent, driving the reaction to completion. The use of an amine or its hydrochloride salt can catalyze the reaction[6].

Step-by-Step Methodology:

-

Reactor Setup: A multi-necked, round-bottom flask is equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet. The entire apparatus must be thoroughly dried to prevent premature decomposition of the phosphoryl chloride.

-

Charge Reagents: The flask is charged with pyrimidin-4-one (1 equivalent) and an excess of phosphoryl chloride (POCl3, ~3-5 equivalents), which often serves as both reagent and solvent. A catalytic amount of an amine hydrochloride (e.g., triethylamine hydrochloride, ~0.2 equivalents) can be added[6].

-

Reaction Execution: The mixture is heated under a nitrogen atmosphere to reflux (approx. 105-110 °C) for several hours. The progress is monitored by TLC or LC-MS until the starting material is consumed.

-

Workup & Isolation:

-

Quenching (Causality): After cooling, the excess POCl3 is carefully removed by distillation under reduced pressure. The remaining residue is then cautiously quenched by slowly adding it to ice-water. This step is highly exothermic and must be performed with extreme care in a well-ventilated fume hood. This process hydrolyzes any remaining reactive phosphorus compounds and precipitates the product.

-

Neutralization & Extraction: The aqueous slurry is neutralized with a base (e.g., Na2CO3 or NaOH solution) to a pH of ~7-8. The product is then extracted into an organic solvent such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified, typically by recrystallization from a suitable solvent system, to yield the final 4-Chloropyrimidine product. The hydrochloride salt can be formed subsequently by treating a solution of the free base with HCl.

-

Sources

- 1. 4-Chloropyrimidine hydrochloride | C4H4Cl2N2 | CID 21922556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-chloropyrimidine hydrochloride | 179051-78-6 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. 179051-78-6 Cas No. | 4-Chloropyrimidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 5. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Solubility of 4-Chloropyrimidine Dihydrochloride for Pharmaceutical Research

Executive Summary

4-Chloropyrimidine and its derivatives are fundamental building blocks in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The dihydrochloride salt of 4-chloropyrimidine is often utilized to improve handling and formulation characteristics. However, researchers, scientists, and drug development professionals frequently encounter challenges related to its solubility, which is not extensively documented in public literature. This guide provides a comprehensive technical overview of the solubility characteristics of 4-Chloropyrimidine Dihydrochloride. Moving beyond a simple data sheet, this document offers a foundational understanding of its physicochemical properties, the theoretical factors governing its solubility, and a robust, field-proven experimental protocol for its quantitative determination. We will delve into the critical aspects of its hygroscopic nature and instability in aqueous media, providing insights that are paramount for accurate and reproducible experimental design in drug discovery and development.

Physicochemical Properties and Critical Handling Considerations

A thorough understanding of the compound's intrinsic properties is the bedrock of any solubility study. These characteristics dictate its behavior in solution and inform the necessary handling and storage protocols to ensure sample integrity.

Table 1: Key Physicochemical Properties of 4-Chloropyrimidine Dihydrochloride

| Property | Value | Source(s) |

| Molecular Formula | C₄H₄Cl₂N₂ | [2][3] |

| Molecular Weight | ~150.99 g/mol | [2][3] |

| Appearance | White to light brown/beige solid powder | [3] |

| Melting Point | 193-194°C | [3][4] |

| CAS Number | 179051-78-6 | [3] |

Causality Behind Handling: The Critical Role of Stability

The most significant challenge when working with 4-Chloropyrimidine Dihydrochloride is its noted instability. It is described as Extremely Moisture Sensitive, Hygroscopic, and Unstable in Aqueous Solution .[3][4]

-

Hygroscopicity: The compound readily absorbs moisture from the atmosphere. This is a critical consideration because the introduction of water can initiate degradation and alter the true mass of the compound being weighed for an experiment, leading to significant concentration errors. Expert Insight: All weighing and sample preparation should ideally be conducted in an inert atmosphere (e.g., a glove box with nitrogen or argon) or, at a minimum, performed rapidly with pre-dried glassware.

-

Aqueous Instability: The instability in water implies that the molecule may degrade over time, likely through hydrolysis of the chloro-substituent. This has profound implications for solubility studies. A measured solubility value is only meaningful if the compound remains intact. Therefore, solutions, especially aqueous ones, should be prepared fresh and analyzed promptly. Storage of stock solutions, even when frozen, should be validated for stability over the intended use period.

For these reasons, proper storage is non-negotiable: the compound must be kept in a tightly sealed container, under an inert atmosphere, and in a freezer at or below -20°C to minimize degradation from both moisture and thermal effects.[3][4]

The Theoretical Framework for Solubility

The solubility of a compound is governed by the interplay of its structure with the properties of the solvent. For pyrimidine derivatives, polarity and the capacity for hydrogen bonding are key.

-

Solvent Polarity: The presence of two nitrogen atoms in the pyrimidine ring lends the molecule a polar character.[5] As a dihydrochloride salt, its polarity is significantly enhanced, theoretically favoring solubility in polar solvents like water, methanol, and ethanol.

-

pH-Dependence: As a dihydrochloride salt, its solubility in aqueous media is expected to be highly dependent on pH. In acidic to neutral conditions, the pyrimidine nitrogens remain protonated, maintaining the ionic character that promotes interaction with polar water molecules. At higher pH, deprotonation to the free base would occur, likely leading to a sharp decrease in aqueous solubility.

-

Temperature Effects: The dissolution of crystalline solids is often an endothermic process, meaning that solubility generally increases with temperature. This relationship can be leveraged to prepare more concentrated solutions, but must be balanced against the potential for increased degradation at elevated temperatures.

Published Solubility Data: A Qualitative Overview

Quantitative, publicly available solubility data for 4-Chloropyrimidine Dihydrochloride is limited. The available information provides a qualitative starting point for solvent selection.

Table 2: Qualitative Solubility of 4-Chloropyrimidine Dihydrochloride

| Solvent | Reported Solubility | Source(s) |

| Water | Slightly Soluble | [3][4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [3][4] |

Expert Insight: The term "Slightly Soluble" is insufficient for most research applications, which require precise concentrations for assays or reactions. "Soluble" in DMSO is useful, as DMSO is a common solvent for preparing high-concentration stock solutions in drug discovery.[6][7] However, the exact limit of solubility is not defined. This lack of quantitative data necessitates the empirical determination of solubility, for which a robust protocol is essential.

Experimental Protocol for Quantitative Solubility Determination

To address the gap in quantitative data, we present a detailed protocol based on the Isothermal Equilibrium (or "shake-flask") method. This method is a gold standard for its reliability and is designed to be a self-validating system.

Workflow for Solubility Determination

The following diagram outlines the logical flow of the experimental protocol, from initial preparation to final analysis.

Caption: Workflow for the Isothermal Equilibrium Solubility Assay.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 4-Chloropyrimidine Dihydrochloride in a selected solvent at a constant temperature.

Materials:

-

4-Chloropyrimidine Dihydrochloride

-

High-purity solvents (e.g., Deionized Water, DMSO, Ethanol)

-

Calibrated analytical balance

-

2 mL glass vials with screw caps and PTFE septa

-

Inert gas source (Nitrogen or Argon)

Equipment:

-

Thermostatic shaker/incubator

-

Benchtop centrifuge with temperature control

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks for standard and sample preparation

Protocol:

-

Preparation of Solvent: Degas the chosen solvent by sonication or sparging with helium to prevent bubble formation. Pre-equilibrate the solvent to the target temperature (e.g., 25°C).

-

Sample Preparation (The Causality of Excess): Add an excess amount of 4-Chloropyrimidine Dihydrochloride to a pre-weighed 2 mL glass vial. The goal is to create a slurry where solid compound is clearly visible, ensuring that the solution becomes saturated. This excess is the cornerstone of the equilibrium method. Record the mass of the added compound.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the temperature-equilibrated solvent to the vial.

-

Equilibration (Trustworthiness through Time): Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C). Shake at a constant, moderate speed for 24 hours.

-

Self-Validation Check: To ensure equilibrium has been reached, a parallel set of vials can be prepared and shaken for 48 hours. If the measured solubility at 48 hours is statistically identical to the 24-hour measurement, equilibrium was achieved.

-

-

Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) at the same temperature as the incubation to pellet the excess, undissolved solid. This step is critical to avoid aspirating solid particles, which would falsely inflate the solubility measurement.

-

Sampling: Carefully remove an aliquot of the clear supernatant from the vial. Be cautious not to disturb the solid pellet.

-

Dilution and Analysis: Immediately perform a precise serial dilution of the supernatant with the appropriate mobile phase or solvent. Analyze the diluted samples by a validated analytical method, such as HPLC-UV, to determine the concentration.[8][9] A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. The result is the solubility of the compound in that solvent at that temperature, typically expressed in mg/mL or Molarity.

Data Presentation and Interpretation

The data obtained from the protocol should be meticulously recorded. A template for data organization is provided below.

Table 3: Solubility Data Template for 4-Chloropyrimidine Dihydrochloride

| Solvent System (e.g., Water, pH 7.4 Buffer) | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Notes (e.g., Degradation observed) |

Conclusion

While published quantitative data is scarce, the solubility of 4-Chloropyrimidine Dihydrochloride can be reliably determined through a systematic empirical approach. Its pronounced hygroscopicity and instability in aqueous solutions are not merely handling notes but are critical scientific parameters that must be integrated into the experimental design to generate meaningful and reproducible data. The isothermal equilibrium method, coupled with a robust analytical endpoint like HPLC, provides a self-validating framework for researchers to accurately characterize this important chemical building block. This guide equips scientists in drug development with the theoretical understanding and practical methodology required to navigate the challenges associated with this compound, ensuring a solid foundation for subsequent research.

References

- Solubility of Things. Pyrimidine.

- Benchchem.

- PubChem. 4-Chloropyrimidine hydrochloride | C4H4Cl2N2 | CID 21922556.

- ChemicalBook. 4-chloropyrimidine hydrochloride | 179051-78-6.

- SciSpace.

- ChemicalBook. 4-chloropyrimidine hydrochloride CAS#: 179051-78-6.

- Japan Environment Agency. III Analytical Methods.

- ResearchGate.

- MP Biomedicals. Dimethyl Sulfoxide.

- PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.

Sources

- 1. scispace.com [scispace.com]

- 2. 4-Chloropyrimidine hydrochloride | C4H4Cl2N2 | CID 21922556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-chloropyrimidine hydrochloride | 179051-78-6 [m.chemicalbook.com]

- 4. 4-chloropyrimidine hydrochloride CAS#: 179051-78-6 [amp.chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. thco.com.tw [thco.com.tw]

- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 8. env.go.jp [env.go.jp]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-Chloropyrimidine Dihydrochloride: Structure, Reactivity, and Applications in Drug Discovery

Introduction

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents and essential biological molecules.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design.[1] Among the vast array of functionalized pyrimidines, 4-chloropyrimidine stands out as a versatile and highly valuable synthetic intermediate.[2] Its reactivity, primarily governed by the chlorine atom at the 4-position, serves as a synthetic "handle" for constructing diverse molecular libraries.

This technical guide provides a comprehensive exploration of 4-chloropyrimidine, with a specific focus on its dihydrochloride salt form. While often supplied and referenced as the monohydrochloride, the dihydrochloride designation speaks to the basicity of the two ring nitrogen atoms. This guide will delve into its chemical structure, physicochemical properties, spectroscopic signature, and core reactivity. Furthermore, we will present field-proven insights into its synthesis, handling, and pivotal applications in the synthesis of biologically active compounds, offering researchers and drug development professionals a practical and in-depth resource.

Chemical Identity and Structure

IUPAC Nomenclature and Key Identifiers

A precise understanding of a chemical entity begins with its unambiguous identification. The properties and handling of the salt form differ significantly from the free base.

| Identifier | 4-Chloropyrimidine (Free Base) | 4-Chloropyrimidine Hydrochloride |

| IUPAC Name | 4-chloropyrimidine[3] | 4-chloropyrimidine;hydrochloride[4] |

| CAS Number | 17180-93-7[3] | 179051-78-6[4][5][6] |

| Molecular Formula | C₄H₃ClN₂[2][3] | C₄H₄Cl₂N₂[4][6] |

| Molecular Weight | 114.53 g/mol [2][3] | 150.99 g/mol [4][5][6] |

| SMILES | ClC1=CC=NC=N1[2] | Cl.ClC1=CC=NC=N1[5] |

Molecular Structure Analysis

The structure of 4-chloropyrimidine dihydrochloride is defined by a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. The key features include:

-

Pyrimidine Core: An electron-deficient (π-deficient) aromatic ring system due to the electronegativity of the two nitrogen atoms. This property is fundamental to its reactivity.

-

Chloro Substituent: The chlorine atom at the C-4 position is a good leaving group, making this position highly susceptible to nucleophilic attack.

-

Protonation Sites: The hydrochloride salt form indicates that one or both of the basic ring nitrogens are protonated. In the dihydrochloride form, both nitrogens would be protonated, each associated with a chloride counter-ion. This protonation enhances the electron-deficient nature of the ring, further activating it towards nucleophilic substitution.

Caption: Structure of 4-Chloropyrimidine Dihydrochloride.

Physicochemical Properties

The utility of a reagent is intrinsically linked to its physical properties. These characteristics dictate storage, handling, and appropriate reaction conditions.

| Property | Observation | Causality and Field Insight |

| Appearance | Light brown to beige or white to off-white solid/powder.[2][7] | The color can be indicative of purity. Highly pure batches tend to be off-white. A darker color may suggest the presence of trace impurities, but does not always preclude its use in synthesis. |

| Melting Point | 193-194 °C[7][8] | The sharp melting point is a good indicator of purity. As a salt, it has a significantly higher melting point than the corresponding free base. |

| Solubility | Soluble in DMSO, slightly soluble in water.[7] | Solubility in polar aprotic solvents like DMSO is expected. Its slight solubility in water is coupled with reactivity; it is unstable in aqueous solutions, likely due to hydrolysis of the C-Cl bond to form 4-hydroxypyrimidine. |

| Stability | Extremely moisture-sensitive, hygroscopic, and unstable in aqueous solution.[7] | The hygroscopicity is characteristic of many hydrochloride salts. The instability is chemical in nature, driven by the electron-deficient pyrimidine ring which makes the C-Cl bond susceptible to hydrolysis. This necessitates stringent anhydrous handling conditions. |

Spectroscopic Characterization

Structural verification is paramount. While detailed spectra for the dihydrochloride are not broadly published, its expected spectroscopic profile can be predicted based on established principles and data from similar structures.[9]

| Spectroscopy | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) | Rationale and Interpretation |

| ¹H NMR (DMSO-d₆) | ~9.2-9.4 ppm (H-2), ~9.0-9.2 ppm (H-6), ~8.2-8.4 ppm (H-5) | The protons are significantly deshielded due to the electronegativity of the ring nitrogens and the aromatic ring current. H-2 and H-6 are most affected, being adjacent to the nitrogen atoms. The protonation of the nitrogens in the salt form will cause further downfield shifts compared to the free base. |

| ¹³C NMR (DMSO-d₆) | ~160-165 ppm (C-4), ~155-160 ppm (C-2, C-6), ~115-120 ppm (C-5) | C-4 is attached to the electronegative chlorine, and C-2 and C-6 are adjacent to nitrogens, resulting in significant downfield shifts. C-5 is the most upfield of the ring carbons. |

| IR (ATR) | ~3100-2800 cm⁻¹ (broad), ~1600-1550 cm⁻¹ (strong), ~800-750 cm⁻¹ (strong) | The broad absorption in the high-frequency region is characteristic of the N-H stretch in the ammonium salt. The strong bands in the 1600-1550 cm⁻¹ region correspond to C=C and C=N stretching vibrations within the aromatic ring. The strong band in the lower frequency region is indicative of the C-Cl stretching vibration. |

Experimental Protocol: NMR Sample Preparation

Trustworthiness: This protocol is designed to ensure sample integrity by accounting for the compound's known instability.

-

Material Preparation: Dry a 5 mm NMR tube and cap in an oven at 120 °C for at least 4 hours and cool in a desiccator. Ensure the deuterated solvent (e.g., DMSO-d₆) is from a new, sealed ampoule or has been properly dried over molecular sieves.

-

Inert Atmosphere: Perform all transfers in a glove box or under a positive pressure of an inert gas (Nitrogen or Argon).

-

Sample Weighing: Weigh approximately 5-10 mg of 4-chloropyrimidine dihydrochloride directly into the pre-dried NMR tube.

-

Solvent Addition: Using a dry syringe, add approximately 0.6 mL of anhydrous DMSO-d₆ to the NMR tube.

-

Dissolution: Cap the tube securely and vortex gently until the solid is fully dissolved. A brief, gentle warming may be required.

-

Analysis: Acquire ¹H and ¹³C NMR spectra immediately to minimize potential degradation, even in an aprotic solvent.

Synthesis and Purification

Synthetic Strategy

4-Chloropyrimidine is typically synthesized from more readily available pyrimidine precursors, such as 4-hydroxypyrimidine (or its tautomer, pyrimidin-4-one). The key transformation is the conversion of the hydroxyl/keto group into a chloro group using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[10][11] The resulting free base can then be converted to the hydrochloride salt by treatment with hydrochloric acid.

Caption: General workflow for the synthesis of 4-chloropyrimidine HCl.

Chemical Reactivity and Applications in Drug Discovery

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The primary utility of 4-chloropyrimidine stems from its ability to undergo Nucleophilic Aromatic Substitution (SNAr). This is not a classical Sₙ1 or Sₙ2 reaction but a distinct addition-elimination mechanism.

Expertise & Experience: The causality behind this reactivity lies in the pyrimidine ring's π-deficient nature. The two electron-withdrawing nitrogen atoms polarize the ring, making the carbon atoms (particularly C-2, C-4, and C-6) electrophilic and susceptible to attack by nucleophiles. The attack at C-4 is highly favored due to the presence of the excellent chloride leaving group.

The mechanism proceeds in two key steps:

-

Addition: A nucleophile (Nu⁻) attacks the C-4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer-like complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion, resulting in the final substituted product.

Caption: The two-step SNAr mechanism for 4-chloropyrimidine.

Factors that influence the reaction rate and outcome include:

-

Nucleophile Strength: Stronger nucleophiles (e.g., alkoxides, thiolates, amines) react more readily. Weaker nucleophiles may require catalysis or harsher conditions.

-

Solvent: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal as they can solvate the cation without deactivating the nucleophile.

-

Temperature: Many SNAr reactions require heating to proceed at a practical rate.

-

Steric Hindrance: Bulky nucleophiles or substituents near the reaction site can significantly slow the reaction.

Application as a Pharmaceutical Intermediate

4-Chloropyrimidine is a premier building block for introducing the pyrimidine moiety into drug candidates. This scaffold is prevalent in a wide range of therapeutics, including oncology, infectious diseases, and immunology.[1][12]

-

Kinase Inhibitors: The pyrimidine core is a well-established "hinge-binding" motif in many kinase inhibitors. The SNAr reaction allows for the facile introduction of various amine-containing side chains at the C-4 position, enabling extensive Structure-Activity Relationship (SAR) studies to optimize potency and selectivity.[13]

-

Antimicrobial Agents: A variety of substituted pyrimidines have demonstrated potent antibacterial and antifungal activity.[14] 4-Chloropyrimidine provides a direct route to synthesize libraries of these compounds for screening and development.

-

Scaffold Decoration: In fragment-based drug discovery (FBDD) and lead optimization, the chloro-substituent acts as a reliable anchor point for chemical elaboration, allowing chemists to build molecular complexity and fine-tune pharmacological properties.

Handling, Storage, and Safety

Trustworthiness: Adherence to strict safety and handling protocols is non-negotiable due to the compound's hazardous nature and instability.

Hazard Profile

| Hazard Class | GHS Statement |

| Acute Toxicity | H302: Harmful if swallowed.[4][8] H312: Harmful in contact with skin.[4] H332: Harmful if inhaled.[4] |

| Skin Irritation | H315: Causes skin irritation.[4] |

| Eye Irritation | H319: Causes serious eye irritation.[4][8] |

| Respiratory | H335: May cause respiratory irritation.[4][8] |

Safe Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles as described by OSHA's eye and face protection regulations.[15][16]

-

Ventilation: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[15][16]

-

Dispensing: When weighing and dispensing, use engineering controls to minimize dust generation. Avoid creating dust clouds.

-

Storage: Store in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). The container should be placed in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents.[15][16] Given its extreme moisture sensitivity, storage in a desiccator or a controlled-atmosphere glove box is highly recommended. For long-term stability, storage in a freezer at -20°C is advised.[7]

-

Spills: In case of a spill, evacuate the area. Wearing full PPE, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for chemical waste disposal.[15]

Conclusion

4-Chloropyrimidine dihydrochloride is more than a simple chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity, centered on the SNAr mechanism, provides a reliable and versatile pathway for the synthesis of complex, biologically active molecules. While its hazardous nature and sensitivity to moisture demand meticulous handling, a thorough understanding of its properties empowers researchers to leverage its full synthetic potential. From the construction of kinase inhibitor libraries to the development of novel antimicrobial agents, 4-chloropyrimidine will undoubtedly continue to be a key player in the ongoing quest for new and effective therapeutics.

References

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]

- 3. 4-Chloropyrimidine | C4H3ClN2 | CID 642834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloropyrimidine hydrochloride | C4H4Cl2N2 | CID 21922556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloropyrimidine hydrochloride 97% | CAS: 179051-78-6 | AChemBlock [achemblock.com]

- 6. scbt.com [scbt.com]

- 7. 4-chloropyrimidine hydrochloride CAS#: 179051-78-6 [amp.chemicalbook.com]

- 8. 179051-78-6 Cas No. | 4-Chloropyrimidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 9. Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chloropyrimidines as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 16. fishersci.com [fishersci.com]

Core Synthesis and Purification of 4-Chloropyrimidine Dihydrochloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyrimidine is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. Its unique electronic properties and reactive chlorine atom make it an essential intermediate for the synthesis of a diverse array of biologically active compounds. The pyrimidine nucleus is a core structure in numerous pharmaceuticals, and the ability to introduce substituents at the 4-position via nucleophilic substitution of the chloro group is a cornerstone of molecular design and optimization.

This guide provides a comprehensive technical overview of the synthesis and purification of 4-chloropyrimidine, culminating in its dihydrochloride salt. We will delve into the mechanistic underpinnings of the core chemical transformations, provide detailed, field-proven protocols, and address the critical safety and handling considerations inherent in the process. The methodologies described herein are designed to be self-validating, ensuring that researchers can achieve high purity and yield with a thorough understanding of the causality behind each experimental step.

Part 1: The Synthesis of 4-Chloropyrimidine

Core Principle & Reaction Mechanism

The most established and robust method for synthesizing 4-chloropyrimidine is through the dehydroxy-chlorination of its corresponding hydroxyl precursor, 4-hydroxypyrimidine (which exists in tautomeric equilibrium with pyrimidin-4(3H)-one). This transformation is typically accomplished using phosphorus oxychloride (POCl₃), a powerful chlorinating and dehydrating agent.[1]

The reaction mechanism proceeds through the activation of the pyrimidine's carbonyl oxygen by POCl₃. The nucleophilic oxygen attacks the electrophilic phosphorus atom, leading to the formation of a phosphate ester intermediate. This intermediate is highly activated towards nucleophilic attack by the chloride ions present in the reaction mixture. Subsequent elimination steps result in the formation of the aromatic 4-chloropyrimidine ring. The use of a tertiary amine base, such as pyridine or N,N-dimethylaniline, can facilitate the reaction by scavenging the HCl generated, thereby driving the equilibrium towards the product.[2]

dot

Caption: General workflow for the POCl₃-mediated synthesis of 4-chloropyrimidine.

Detailed Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established laboratory practices for the chlorination of hydroxypyrimidines.[3][4]

Materials & Reagents:

-

4-Hydroxypyrimidine

-

Phosphorus oxychloride (POCl₃), reagent grade

-

Pyridine (or other tertiary amine base, dried)

-

Round-bottom flask, equipped with a reflux condenser and magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

-

Heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, add 4-hydroxypyrimidine (1.0 eq). The reaction should be conducted in a well-ventilated fume hood.

-

Reagent Addition: Carefully add phosphorus oxychloride (3-5 eq). POCl₃ often serves as both the chlorinating agent and the solvent. While stirring, slowly add pyridine (1.0-1.2 eq) to the mixture. The addition may be exothermic.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 105-110 °C) and maintain this temperature for 3-5 hours.[2]

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A sample can be carefully quenched in a separate vial containing ice and a suitable solvent for analysis.

-

Completion: Once the reaction is deemed complete (disappearance of starting material), cool the mixture to room temperature before proceeding to the work-up and purification phase.

Field Insights: Causality Behind Experimental Choices

-

Excess POCl₃: Traditionally, a significant excess of POCl₃ is used to ensure the reaction goes to completion and to serve as a solvent.[4] However, this presents significant environmental and safety challenges during work-up.[3] Modern approaches focus on using near-equimolar amounts in sealed reactors to improve safety and reduce waste.[3][4]

-

Inert Atmosphere: The reaction is sensitive to moisture. POCl₃ reacts violently with water, and the intermediates can be hydrolyzed. An inert atmosphere is crucial for ensuring a high yield and preventing unwanted side reactions.

-

Tertiary Amine Catalyst: The addition of a base like pyridine serves to neutralize the hydrogen chloride (HCl) produced during the reaction.[2] This prevents the potential for reverse reactions and can accelerate the rate of chlorination.

Part 2: Purification and Isolation of 4-Chloropyrimidine Dihydrochloride

The purification process is as critical as the synthesis itself, with a primary focus on the safe handling of reagents and the effective removal of byproducts to achieve high purity.

Post-Reaction Work-up: Handling Excess POCl₃

The most hazardous step in the work-up is quenching the unreacted POCl₃.

Procedure:

-

Removal of Excess POCl₃ (Recommended): After cooling the reaction mixture, remove the bulk of the unreacted phosphorus oxychloride by distillation under reduced pressure. This step must be performed with extreme care in a fume hood.

-

Quenching: The cooled reaction mixture (or the residue after distillation) must be quenched. This is done by slowly and carefully pouring the mixture onto crushed ice or into ice-cold water with vigorous stirring.[2] Crucial Safety Note: Never add water to POCl₃; always add the POCl₃ mixture to the water/ice. The reaction is violently exothermic and releases toxic HCl gas.

-

Neutralization: After the quench is complete, the acidic aqueous solution is carefully neutralized to a pH of 7-8 using a saturated solution of sodium carbonate or sodium bicarbonate. This should be done slowly and with cooling to manage the exothermic neutralization reaction.

Isolation and Purification

dot

Caption: Step-by-step workflow for the purification of 4-chloropyrimidine.

Procedure:

-

Extraction: Transfer the neutralized aqueous mixture to a separatory funnel. Extract the aqueous phase multiple times with an organic solvent such as dichloromethane or ethyl acetate.[5][6]

-

Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent like sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-chloropyrimidine.

-

Recrystallization: The final purification is achieved by recrystallization.[7] The choice of solvent is critical: the compound should be highly soluble at high temperatures and poorly soluble at low temperatures.[7] A common solvent system for similar compounds is ethanol, or a mixture of solvents like ethyl acetate/hexane.

-

Dissolve the crude solid in a minimal amount of the hot recrystallization solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.[7]

-

-

Formation of the Dihydrochloride Salt: 4-Chloropyrimidine is a basic compound. The dihydrochloride salt can be prepared by dissolving the purified free base in a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) and bubbling dry HCl gas through the solution until precipitation is complete. The resulting solid is then collected by filtration and dried.

Part 3: Data Summary and Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.

Quantitative Data Summary

| Parameter | Condition/Value | Rationale |

| Stoichiometry | ||

| 4-Hydroxypyrimidine | 1.0 eq | Limiting Reagent |

| POCl₃ | 3.0 - 5.0 eq | Acts as both reagent and solvent. |

| Pyridine | 1.0 - 1.2 eq | Scavenges HCl byproduct to drive the reaction.[2] |

| Reaction Conditions | ||

| Temperature | 105 - 110 °C (Reflux) | Provides activation energy for the reaction. |

| Time | 3 - 5 hours | Typical duration for completion. |

| Atmosphere | Inert (N₂ or Ar) | Prevents hydrolysis of POCl₃ and intermediates. |

| Typical Yield | 60 - 85% | Dependent on the scale and purification efficiency. |

Part 4: Critical Safety & Handling

Strict adherence to safety protocols is mandatory when performing this synthesis.

-

Phosphorus Oxychloride (POCl₃): POCl₃ is extremely corrosive, toxic, and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.

-

4-Chloropyrimidine: This compound is classified as an irritant and is harmful if swallowed or inhaled.[8][9] Avoid contact with skin and eyes and prevent inhalation of dust.[10]

-

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10]

-

Inhalation: Move the individual to fresh air.[11]

-

In all cases of exposure, seek immediate medical attention.

-

Conclusion

The synthesis of 4-chloropyrimidine dihydrochloride is a well-established but technically demanding process that requires careful attention to reaction conditions and safety procedures. By understanding the underlying chemical principles of the POCl₃-mediated chlorination and adhering to a systematic purification strategy, researchers can reliably produce this valuable intermediate with high purity. The key to success lies in the meticulous control of moisture, the safe and effective quenching of excess reagents, and the proper execution of the final recrystallization step. This guide provides the foundational knowledge and practical steps for drug development professionals to confidently incorporate this synthesis into their research and development workflows.

References

- Bayer Aktiengesellschaft. (1999). Process for the preparation of 2,4,6-trichloropyrimidine (U.S. Patent No. 5,898,073A). U.S.

- Hunds, A. (1996). Process for the preparation of chloropyrimidines (U.S. Patent No. 5,525,724A). U.S.

- Bayer Ag. (1996). Process for the preparation of 2,4,6-trichloropyrimidine (European Patent No. EP0747364A2).

-

National Institutes of Health. (n.d.). POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]

- Bayer Aktiengesellschaft. (1998). Process for preparing 2,4,6-trichloropyrimidine (U.S. Patent No. 5,712,394A). U.S.

-

Thieme Chemistry. (n.d.). Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]

-

Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chloropyridine Hydrochloride, 97%. [Link]

- CN103450094A. (2013). Method for purifying 4, 6-dichloro pyrimidine.

-

PubChem. (n.d.). 4-Chloropyrimidine hydrochloride. National Center for Biotechnology Information. [Link]

- CN103360306A. (2013). Method for synthesizing 4-chloro-pyridine.

-

Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine. [Link]

-

ResearchGate. (n.d.). 4-Chloropyridine Hydrochloride. [Link]

-

Yang, Y., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4543. [Link]

- DE4408404A1. (1995). Process for the preparation of chloropyrimidines.

- CN113912550A. (2022). Method for preparing 2,4, 5-trichloropyrimidine.

-

Eureka | Patsnap. (n.d.). Preparation method of 4, 6-dichloropyrimidine. [Link]

-

Eureka | Patsnap. (n.d.). Preparation method of 2, 4-diamino-6-chloropyrimidine. [Link]

-

Rao, S. V., et al. (2011). The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Compound 5-Flouro Pyrimidine. Journal of Applied Pharmaceutical Science, 01(07), 124-126. [Link]

-

ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

Al-Mulla, A. (2022). A Review on Barbituric Acid and Its Derivatives: Synthesis, Reactions, and Bio-Applications. Molecules, 27(4), 1335. [Link]

-

PubChemLite. (n.d.). 4-chloropyrimidine (C4H3ClN2). [Link]

-

ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. [Link]

-

National Institutes of Health. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

Sources

- 1. POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN103450094A - Method for purifying 4, 6-dichloro pyrimidine - Google Patents [patents.google.com]

- 6. Preparation method of 4, 6-dichloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]

- 7. mt.com [mt.com]

- 8. 4-Chloropyrimidine hydrochloride | C4H4Cl2N2 | CID 21922556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 179051-78-6 Cas No. | 4-Chloropyrimidine hydrochloride | Apollo [store.apolloscientific.co.uk]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. fishersci.com [fishersci.com]

4-Chloropyrimidine dihydrochloride safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Chloropyrimidine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyrimidine dihydrochloride is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry and drug development.[1][2] Its pyrimidine core is a prevalent motif in numerous bioactive molecules, and the reactive chlorine atom at the 4-position allows for versatile synthetic modifications, primarily through nucleophilic substitution reactions.[2][3][4] However, the very reactivity that makes this compound a valuable synthetic intermediate also necessitates a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the safety and handling precautions for 4-Chloropyrimidine dihydrochloride, grounded in authoritative safety data and practical laboratory experience, to ensure its safe and effective use by research professionals.

Section 1: Hazard Identification and Toxicological Profile

A foundational aspect of safe laboratory practice is a complete understanding of a chemical's intrinsic hazards. 4-Chloropyrimidine dihydrochloride is classified as a hazardous substance and requires careful management.[5]

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for 4-Chloropyrimidine dihydrochloride indicates significant health risks.[5]

| Hazard Class | Category | Hazard Statement | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: Aggregated GHS information provided by companies to the ECHA C&L Inventory.[5]

Toxicological Summary

The toxicological properties of 4-Chloropyrimidine dihydrochloride have not been fully investigated, which underscores the need for cautious handling.[6][7] The primary risks are associated with irritation and acute toxicity.

-

Ingestion: Harmful if swallowed, potentially causing gastrointestinal irritation with symptoms like nausea, vomiting, and diarrhea.[6][7][8]

-

Inhalation: May cause irritation to the respiratory tract.[6][8] Inhaling the dust should be avoided.

-

Skin Contact: Causes skin irritation.[5][6][8] Prolonged contact should be prevented.

-

Eye Contact: Causes serious eye irritation, which can result in redness and secretion of tears.[5][8][9][10]

To date, no specific data regarding carcinogenicity, mutagenicity, or reproductive toxicity is available.[6][7]

Physical and Chemical Hazards

Understanding the chemical stability and reactivity is critical for preventing hazardous situations in a laboratory setting.

-

Stability: The compound is stable at room temperature in closed containers under normal storage conditions.[6] However, it is noted to be extremely moisture-sensitive and hygroscopic.[1]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[6][8][10]

-

Hazardous Decomposition Products: When involved in a fire or exposed to excessive heat, it may generate irritating and highly toxic gases, including hydrogen chloride, nitrogen oxides (NOx), carbon monoxide, and carbon dioxide.[6][8][9]

Section 2: Exposure Controls and Personal Protection

Given the identified hazards, a multi-layered approach to exposure control, combining engineering solutions and personal protective equipment (PPE), is mandatory.

Engineering Controls

The primary line of defense is to handle the chemical in a controlled environment.

-

Ventilation: All handling of 4-Chloropyrimidine dihydrochloride powder must be conducted in a certified chemical fume hood to keep airborne concentrations low and prevent inhalation.[6][11][12]

-

Emergency Facilities: Facilities must be equipped with an easily accessible eyewash station and a safety shower.[6][13][14]

Personal Protective Equipment (PPE)

PPE provides a crucial barrier between the researcher and the chemical. The selection of appropriate PPE is a self-validating system; it is chosen to directly counteract the known hazards of the substance.

| Protection Type | Specific Requirement | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | Required to prevent eye contact, as the compound causes serious eye irritation. Compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[6][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Necessary to prevent skin irritation upon contact.[6][9] Contaminated gloves should be disposed of immediately. |

| Lab coat or other protective clothing. | Protects skin on the arms and body from accidental spills or dust contamination.[6] Contaminated clothing must be removed immediately and washed before reuse.[9] | |